molecular formula C20H19NO3 B11608655 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11608655
M. Wt: 321.4 g/mol
InChI Key: FYIQUCIYYPFSHI-UHFFFAOYSA-N
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Description

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a hydroxy group, a methylphenyl group, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-methylbenzaldehyde with an appropriate indole derivative under acidic conditions, followed by oxidation and subsequent functional group modifications to introduce the hydroxy and prop-2-en-1-yl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indole core can interact with various receptors and enzymes, modulating their function and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of functional groups and the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C20H19NO3/c1-3-12-21-17-7-5-4-6-16(17)20(24,19(21)23)13-18(22)15-10-8-14(2)9-11-15/h3-11,24H,1,12-13H2,2H3

InChI Key

FYIQUCIYYPFSHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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